N-(4-苯基噻唑-2-基)-2-((5-(邻甲苯基)-1,3,4-噁二唑-2-基)硫基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The multicomponent reactions of 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide with any of the aromatic aldehydes and malononitrile gave the pyran derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis
The compound has been involved in multicomponent reactions with 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide, aromatic aldehydes, and malononitrile to produce pyran derivatives .科学研究应用
抗癌活性
包括与所请求化合物类似结构在内的噻唑衍生物的合成和生物学评估显示出有希望的抗癌活性。这些化合物已被研究其对人肺腺癌细胞的选择性细胞毒性,表现出很高的选择性并诱导细胞凋亡,尽管不如顺铂有效 (Evren et al., 2019)。此外,合成了新的咪唑并噻二唑类似物,与其他类型的癌症相比,对乳腺癌细胞系表现出显着的细胞毒性结果 (Abu-Melha, 2021)。
抗菌和抗真菌活性
对噻唑化合物的抗菌评价的研究揭示了对各种微生物物种的有希望的活性。具体而言,新型噻唑化合物的合成已经导致了具有显着的抗菌和抗真菌特性的分子的鉴定,显示出进一步生物筛选和应用试验的潜力 (Mahajan et al., 2008)。另一项专注于三唑-恶二唑的研究强调了对念珠菌属的有效抗真菌剂,某些化合物对健康细胞既表现出高效力又无毒性 (Çavușoğlu et al., 2018)。
抗氧化特性
噻唑-苯并咪唑衍生物的合成和评估显示出对癌细胞的选择性效率,表明其在癌症治疗策略中具有潜在作用 (Özkay et al., 2016)。此外,合成了新的 2-氨基-1,3,4-恶二唑衍生物,对伤寒沙门氏菌表现出显着的活性,强调了其作为抗菌剂的潜力 (Salama, 2020)。
安全和危害
The safety and hazards associated with this compound are not specified in the available resources. It is intended for research use only and is not intended for human or veterinary use.
未来方向
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, which is a part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
属性
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-13-7-5-6-10-15(13)18-23-24-20(26-18)28-12-17(25)22-19-21-16(11-27-19)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAZKVZGJXVDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。